Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate
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Overview
Description
Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate is an organic compound with a complex structure that includes cyano, amino, and ester functional groups
Preparation Methods
The synthesis of Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl cyanoacetate with 3,5-dimethylaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano and amino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
3,5-Dimethylaniline: An aromatic amine that serves as a precursor in the synthesis of the compound.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Another compound with similar functional groups but different structural features.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxobut-3-enoate |
InChI |
InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)12(8-16)9-17-13-6-10(2)5-11(3)7-13/h5-7,9,17H,4H2,1-3H3 |
InChI Key |
XNUHUNYEVQMLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC(=CC(=C1)C)C)C#N |
Origin of Product |
United States |
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